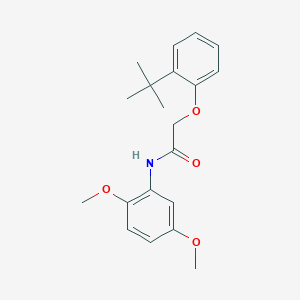
2-(2-叔丁基苯氧基)-N-(2,5-二甲氧基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to 2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide often involves complex reactions including the formation of intra- and intermolecular hydrogen bonds. For instance, derivatives of N-(2-hydroxyphenyl)acetamides have been synthesized from amino-nitrophenols and characterized by spectroscopic techniques, highlighting the importance of hydrogen bonding in their structure (Romero & Margarita, 2008). Additionally, the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide demonstrates the methodological approach to creating phenoxyphenoxy acetamide derivatives, which could be relevant to the synthesis of 2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide (He Xiang-qi, 2007).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray crystallography alongside spectroscopic techniques. For example, the structure of 2-(2-formylphenoxy)acetamide has been confirmed through X-ray diffraction analysis, providing insights into its crystal system and space group (Geetha, Sribalan, & Lakshmi, 2023). Such structural analyses are crucial for understanding the molecular geometry, stability, and electronic properties of the compounds.
Chemical Reactions and Properties
Chemical reactions involving phenoxyacetamide derivatives can lead to the formation of bioactive molecules with potential antimicrobial properties. The synthesis and investigation of compounds like 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole demonstrate the antimicrobial activity and provide insights into their chemical reactivity and properties (Bhagyasree et al., 2013).
Physical Properties Analysis
The physical properties of compounds similar to 2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide, such as melting points, solubility, and crystal structure, are typically characterized through experimental techniques. The synthesis and characterization of related compounds, like 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one, provide valuable data for understanding their physical characteristics (Jarrahpour, Jalbout, & Rezaei, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and the potential for specific chemical transformations, are essential for comprehending the utility and applications of such compounds. For example, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide highlights the compound's reactivity and potential for further chemical modifications (Magadum & Yadav, 2018).
科学研究应用
化学选择性乙酰化
氨基酚化学选择性乙酰化为乙酰胺,如N-(2-羟基苯基)乙酰胺,是合成抗疟疾药物的关键。乙酸乙烯酯作为不可逆单乙酰化的最佳酰基供体,展示了动力学控制合成。通过改变酰基供体、搅拌速度、溶剂、催化剂负载、摩尔比和温度,优化了该工艺,强调了化学选择性乙酰化在药物合成中的重要性 (Deepali B Magadum & G. Yadav, 2018).
生物活性化合物形成
2-氨基酚转化为生物活性亚硝化和硝化 N-(2-羟基苯基)乙酰胺及其低聚物揭示了植物毒性代谢物的替代途径。这个过程涉及各种微生物,导致产生具有潜在农业和制药应用的新型生物活性化合物 (Sergey Girel et al., 2022).
抗氧化活性增强
2,6-二甲氧基酚的酶促改性用于合成具有增强抗氧化能力的二聚体,强调了利用酚类化合物超越其传统作用的潜力。在水有机介质中,漆酶介导的氧化产生了抗氧化活性显着更高的二聚体,表明它们可用作健康和食品工业中的生物活性化合物 (O. E. Adelakun et al., 2012).
抗癌、抗炎和镇痛特性
2-(取代苯氧基)乙酰胺衍生物的合成因其潜在的抗癌、抗炎和镇痛特性而受到探索。通过留卡特合成途径开发的这些衍生物对各种癌细胞系以及炎症和疼痛模型显示出有希望的结果,表明其治疗潜力 (P. Rani et al., 2014).
神经保护性抗氧化剂开发
混合匹配策略导致开发出一种神经保护性抗氧化剂,突出了将已知药物与自由基清除部分结合起来治疗神经退行性疾病的潜力。这种方法不仅提供了药物设计的见解,还为新治疗策略的开发开辟了途径 (V. Kenche et al., 2013).
属性
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-20(2,3)15-8-6-7-9-17(15)25-13-19(22)21-16-12-14(23-4)10-11-18(16)24-5/h6-12H,13H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJYFXPJSZNOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

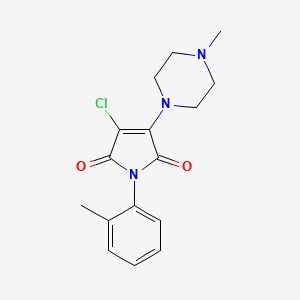
![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(3-methylisoxazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5529255.png)
![2-amino-4-(2-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5529281.png)
![4-tert-butyl-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5529284.png)
![1-[6-methyl-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-quinolinyl]-3-piperidinol](/img/structure/B5529290.png)
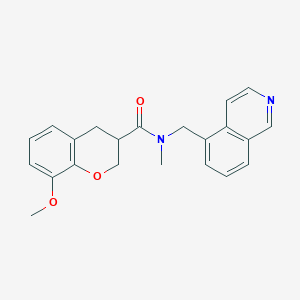
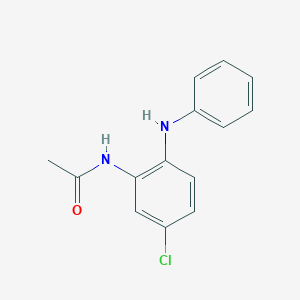
![4-[(4-methoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5529307.png)
![2-(2-methylphenoxy)-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}acetohydrazide](/img/structure/B5529321.png)
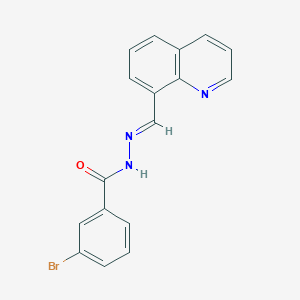
![1-benzyl-4-[(3-methoxyphenyl)acetyl]-1,4-diazepan-6-ol](/img/structure/B5529343.png)

![2-[4-(4-morpholinylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5529354.png)
![N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5529362.png)